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Compound of Interest

Compound Name: Trilostane

Cat. No.: B1684498

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Trilostane, a
competitive inhibitor of 33-hydroxysteroid dehydrogenase, which is utilized in the treatment of
Cushing's syndrome, particularly in veterinary medicine. The synthesis outlined herein focuses
on the conversion of the precursor (4a,5a,173)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol to
Trilostane.

Overview of Synthetic Pathway

The synthesis of Trilostane from its isoxazole precursor involves a base-mediated cleavage of
the (2,3-d)isoxazole ring, followed by acidification to yield the final product. This method is a
common final step in multi-step syntheses of Trilostane.[1][2][3] The base, typically an alkali
metal hydroxide or methoxide, facilitates the opening of the isoxazole ring to form an enolate
intermediate. Subsequent acidification with an acid, such as acetic acid, leads to the formation
of Trilostane, which then precipitates out of the solution upon the addition of water.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Trilostane from
(40,50,17pB)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol.
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Parameter Value Unit Notes

Starting Material
(40,50,173)-4,5-
epoxyandrost-2-

Precursor Compound 10.0 g )
eno(2,3-d)isoxazol-17-
ol

Molar Amount of ]

30.4 mmols 1.0 equivalent

Precursor

Reagents

Methanol 150 mi Solvent

Sodium Hydroxide 1.49 g Base

Molar Amount of Base  37.3 mmols 1.23 equivalents

Acetic Acid 2.74 g Acid

Molar Amount of Acid 45.6 mmols 1.50 equivalents

Water 150 ml For precipitation

Reaction Conditions

) For isoxazole ring

Warming Temperature 40 - 45 °C
cleavage

Reaction Time

) 2 hours
(Warming)
Precipitation Maintained during
40 - 45 °C "
Temperature water addition
) For complete

Cooling Temperature 18- 20 °C o
precipitation

Product

Final Yield of

] 9.5 g
Trilostane
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Percentage Yield 95 % [4]

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of Trilostane.
Materials:

e (4a,50,17p3)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol
» Methanol

e Sodium hydroxide

 Acetic acid

o Water

» Round-bottomed flask with stirrer

e Heating mantle or water bath

« Filtration apparatus

e Vacuum oven

Procedure:

» Dissolution of Precursor: In a round-bottomed flask equipped with a stirrer, dissolve 10.0 g
(30.4 mmols, 1.0 equiv) of (40,50,173)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol in 150
ml of methanol.[1][4]

o Base Treatment: Add 1.49 g (37.3 mmols, 1.23 equiv) of sodium hydroxide to the solution
and stir to dissolve.[1][4]

» Ring Cleavage: Warm the solution to 40 - 45 °C and maintain this temperature with stirring
for two hours to facilitate the cleavage of the isoxazole ring.[1][4]
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 Acidification: While maintaining the temperature at 40 - 45 °C, slowly add 2.74 g (45.6
mmols, 1.50 equiv) of acetic acid over a period of two hours.[4]

» Precipitation: Add 150 ml of water to the reaction mixture. The addition should be done at a
rate that maintains the temperature of the resulting slurry at 40 - 45 °C.[4]

e Cooling and Isolation: Allow the slurry to stir and cool to 18 - 20 °C. Collect the solid
precipitate by filtration and wash the filter cake with water.[1][4]

» Drying: Dry the collected solid in a vacuum oven at 40 - 50 °C until a constant weight is
achieved to obtain Trilostane.[4] The expected yield is approximately 9.5 g (95%).[4]

Visualizations
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Caption: Synthetic pathway from the precursor to Trilostane.

Experimental Workflow for Trilostane Synthesis
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Caption: Step-by-step experimental workflow for the synthesis of Trilostane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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